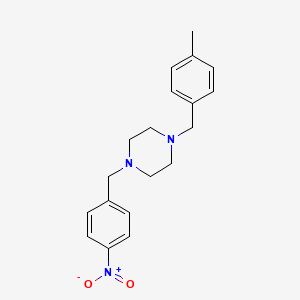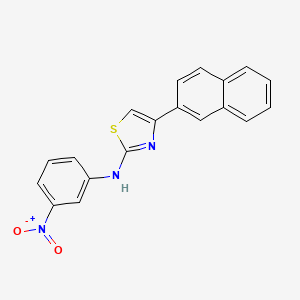
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine, also known as MNBP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its effects on the central nervous system, including its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects. 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine may also modulate the activity of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has also been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is its relatively simple synthesis method, which makes it easily accessible for scientific research. Additionally, 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has shown promising pharmacological properties, particularly its potential use as an antidepressant and anxiolytic agent. However, one limitation of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is its limited availability and lack of clinical data.
Direcciones Futuras
There are several future directions for the study of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine. One area of research could focus on the development of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine derivatives with improved pharmacological properties. Additionally, further research could explore the potential use of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future studies could investigate the safety and efficacy of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine in clinical trials.
In conclusion, 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method is relatively simple, and it has been studied for its effects on the central nervous system, including its mechanism of action and physiological effects. While 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has shown promising results, further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine involves the reaction between 4-methylbenzyl chloride and 4-nitrobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential pharmacological properties, particularly its effects on the central nervous system. It has been shown to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-2-4-17(5-3-16)14-20-10-12-21(13-11-20)15-18-6-8-19(9-7-18)22(23)24/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMESPZHKEPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-4-(4-nitrobenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)






![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
